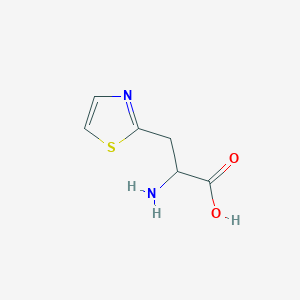

2-Amino-3-(thiazol-2-yl)propanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXXRSFSGRBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405545 | |

| Record name | beta-(2-Thiazolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-65-2 | |

| Record name | beta-(2-Thiazolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Thiazolyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Amino-3-(thiazol-2-yl)propanoic acid

Advanced synthetic strategies for this compound focus on efficiency, yield, and the ability to introduce molecular diversity. These routes often build upon classical reactions but incorporate modern techniques and starting materials.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most versatile and widely used methods for the preparation of thiazole derivatives. derpharmachemica.comnih.gov The fundamental reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea (B124793). derpharmachemica.comnih.gov This reaction proceeds via a cyclocondensation mechanism to form the thiazole ring.

The classical Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. derpharmachemica.com In the context of synthesizing this compound, a suitable α-haloaldehyde or α-haloketone bearing a protected amino acid moiety would be reacted with thiourea. The reaction is typically carried out in a suitable solvent, and the resulting 2-aminothiazole (B372263) derivative can then be deprotected to yield the final product. The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-halocarbonyl and the thioamide components. derpharmachemica.com

A general representation of the Hantzsch synthesis is depicted below:

Step 1: Nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the α-halocarbonyl compound.

Step 2: Intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon.

Step 3: Dehydration to form the aromatic thiazole ring.

The reaction kinetics of thiazole formation using α-halo ketones and thioamides have been studied, revealing a second-order rate constant with respect to both reactants. orientjchem.org

The efficiency and yield of the Hantzsch synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Studies on the synthesis of related thiazole derivatives have shown that the choice of solvent and base can significantly impact the reaction outcome. For instance, in the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid, various conditions were explored. The best yield was achieved when the reaction was conducted in water with sodium carbonate as the base. nih.gov

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Water | Sodium Carbonate | Boiling | 5 | High |

| Acetic Acid | Sodium Acetate | 90-100 | 5 | Moderate |

| DMF | Triethylamine | 90-100 | 5 | Moderate |

| Ethanol | Sodium Acetate | Boiling | 5 | Low |

This table is based on data for a structurally related compound and illustrates the impact of reaction conditions on yield. nih.gov

The use of catalysts can also enhance the reaction rate and yield. While the classical Hantzsch synthesis is often performed under neutral or acidic conditions, various catalysts, including reusable solid acid catalysts like silica-supported tungstosilisic acid, have been employed to promote the reaction under environmentally benign conditions. mdpi.com In some instances, the reaction can be performed in a heated microreactor system, which can lead to conversions similar to or greater than those found in equivalent macro-scale batch syntheses. rsc.org

Beyond the traditional Hantzsch synthesis, alternative pathways have been developed to access this compound and its derivatives. These methods may offer advantages in terms of starting material availability, reaction efficiency, or the ability to introduce specific functionalities.

A notable variation of the Hantzsch synthesis involves the use of N-aryl-N-thiocarbamoyl-β-alanines as precursors. nih.gov This approach allows for the synthesis of N,N-disubstituted β-amino acids with a thiazole moiety. In this method, the N-aryl-N-thiocarbamoyl-β-alanine is reacted with an α-haloketone or α-haloaldehyde. For the synthesis of a compound structurally similar to this compound, N-phenyl-N-thiocarbamoyl-β-alanine was reacted with chloroacetaldehyde (B151913) in refluxing water to yield 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. researchgate.net This method provides a direct route to N-substituted derivatives of the target amino acid.

The general reaction involves the cyclization of the N-thiocarbamoyl-β-alanine with the α-halocarbonyl compound, where the thiourea-like functionality is already incorporated into the amino acid precursor.

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of libraries of compounds for drug discovery and other applications. This methodology has been applied to the synthesis of thiazole-containing amino acids and peptides. mdpi.com In a typical solid-phase approach, a protected amino acid is attached to a solid support (resin). The thiazole ring can then be constructed on the resin-bound amino acid, or a pre-formed thiazole-containing building block can be incorporated into a peptide sequence.

A potential solid-phase synthesis of this compound could involve the following steps:

Attachment of a protected serine or cysteine derivative to a suitable resin.

Conversion of the side chain hydroxyl or thiol group to a thioamide functionality.

Reaction with an α-haloaldehyde or a precursor thereof to form the thiazole ring.

Cleavage from the resin and deprotection of the amino acid to yield the final product.

Alternatively, a pre-synthesized and appropriately protected this compound building block can be used in standard solid-phase peptide synthesis (SPPS) protocols to incorporate this non-canonical amino acid into peptide chains. sigmaaldrich.com

Alternative Synthetic Pathways

One-Pot Synthesis Strategies

The synthesis of the 2-aminothiazole core, a key component of the target molecule and its derivatives, is often achieved through one-pot reactions, most notably the Hantzsch thiazole synthesis. researchgate.netderpharmachemica.com This method involves the condensation of a thioamide or thiourea with an α-halocarbonyl compound. researchgate.netderpharmachemica.com Researchers have developed efficient, catalyst-free one-pot protocols for synthesizing 2-aminothiazole derivatives at room temperature in solvents like tetrahydrofuran (B95107) (THF), resulting in high yields without the need for extensive purification. researchgate.net

To improve the environmental footprint and safety of the synthesis, alternatives to toxic reagents like iodine have been explored. One such method employs trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source in the presence of a novel nanocatalyst. nih.gov This approach allows for the one-pot preparation of 2-aminothiazole derivatives under optimal conditions, characterized by quick reaction times, high efficiency, and easy separation of the recyclable nanocatalyst. nih.gov The versatility of the Hantzsch method allows for the creation of structurally diverse thiazoles by using thioamides and α-haloketones with various electron-donating and electron-withdrawing groups. derpharmachemica.com

Chemical Modifications and Derivatization of this compound Scaffold

The propanoic acid moiety and the thiazole ring of the parent compound offer multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

Esterification and Hydrolysis Reactions

The carboxylic acid group of this compound derivatives can be readily converted into esters. This esterification is typically achieved by refluxing the acid with an excess of an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.netmdpi.com This reaction transforms the carboxylic acid into its corresponding methyl ester, which can serve as an intermediate for further modifications. researchgate.netnih.gov

Hydrolysis, the reverse of esterification, can regenerate the carboxylic acid from the ester. Additionally, peptide hydrazides can be converted back to their corresponding carboxylic acids through methods like oxidation with potassium peroxymonosulfate (B1194676) (Oxone) or via azidation followed by treatment with β-mercaptoethanol. explorationpub.com

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanoic acid | Methanol, H₂SO₄ | Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanoate | nih.gov |

| Esterification | 3-{4-(4-bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid | Methanol | Corresponding methyl ester | researchgate.net |

| Hydrazinolysis | Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanoate | Hydrazine (B178648) monohydrate, 2-Propanol | 3-((4-(4-chlorophenyl)thiazol-2-yl)(phenyl)amino)propanehydrazide | nih.gov |

| Hydrazinolysis | Methyl ester derivative | Hydrazine hydrate, Propan-2-ol | Carbohydrazide (B1668358) derivative | mdpi.com |

Formation of Amide and Hydrazide Derivatives

The synthesis of amide and hydrazide derivatives is a common strategy for modifying the this compound scaffold. Hydrazides are typically synthesized from the corresponding methyl esters via hydrazinolysis, which involves boiling the ester with hydrazine monohydrate in a solvent like 2-propanol. researchgate.netmdpi.comnih.gov

Amide derivatives can be formed through various coupling reactions. For instance, 2-aminothiazole derivatives can undergo coupling mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) with monosubstituted carboxylic acids to yield the target amides. nih.govmdpi.com Another approach involves converting a carboxylic acid derivative into its acid chloride and subsequently acylating a 2-aminothiazole. nih.gov Furthermore, amino acid ester prodrugs of related thiazolide compounds have been shown to rearrange under basic conditions to form stable peptide (amide) end products. nih.gov

Introduction of Aromatic and Heterocyclic Substituents

A wide variety of aromatic and heterocyclic substituents can be introduced onto the thiazole ring, primarily by utilizing different α-haloketones in the initial Hantzsch synthesis. researchgate.netnih.govmdpi.com Starting with precursors like N-phenyl-N-thiocarbamoyl-β-alanine, reaction with various substituted 2-bromoacetophenones or other haloketones in solvents such as acetone (B3395972) or 2-propanol yields thiazole derivatives with diverse aliphatic, aromatic, or heterocyclic groups at the 4th and 5th positions of the thiazole ring. researchgate.netnih.govlmaleidykla.lt This approach allows for the systematic modification of the scaffold to explore structure-activity relationships. mdpi.com

| Precursor | Reactant (α-halocarbonyl) | Resulting Substituent on Thiazole Ring | Reference |

|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine | 2-bromo-1-(4-bromophenyl)ethan-1-one | 4-bromophenyl | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2-chloro-1-(thiophen-2-yl)ethan-1-one | Thiophen-2-yl | nih.gov |

| 3-[1-(4-acetilphenyl)thioureido]propanioc acid | 4-substituted phenacyl bromides | Substituted phenyl | mdpi.com |

| 3-[(4-hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid | Corresponding α-halocarbonyl compounds | Various aliphatic, aromatic, and heterocyclic groups | researchgate.net |

Chalcone-type Derivatives

Chalcone-type derivatives can be synthesized from appropriately functionalized this compound precursors. The core reaction is the Claisen-Schmidt condensation. mdpi.com For example, a 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acid can be condensed with an aromatic aldehyde, such as 4'-fluorobenzaldehyde. mdpi.com This reaction is typically carried out in an aqueous potassium hydroxide (B78521) solution at elevated temperatures, leading to the formation of the characteristic α,β-unsaturated ketone system of the chalcone (B49325). mdpi.com The resulting potassium salt is then acidified to yield the final chalcone product. mdpi.com

Quinone Fragment Incorporation

A quinone fragment can be incorporated into the molecular structure through a reaction with a suitable quinone derivative. Specifically, a quinone-containing compound, 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid, was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and 2,3-dichloro-1,4-naphthoquinone. researchgate.netnih.gov The reaction was performed in acetic acid at 80 °C in the presence of sodium acetate. The product was purified by dissolving it in an aqueous sodium hydroxide solution and then re-acidifying the filtrate. researchgate.netnih.gov

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The biological activities of this compound, like many chiral molecules, are often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the development of methods for the stereoselective synthesis or the resolution of racemic mixtures to obtain enantiomerically pure forms is of significant scientific importance.

While specific research detailing the stereoselective synthesis and chiral resolution of this compound is not extensively documented in publicly available literature, the principles and techniques applied to analogous amino acids provide a clear framework for how these objectives can be achieved. Methodologies for obtaining single enantiomers generally fall into two categories: asymmetric synthesis, where a specific enantiomer is synthesized directly, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

The selection of the appropriate chiral stationary phase is critical for successful separation. For amino acids, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin and vancomycin), cyclodextrins, and ligand-exchange phases. The mobile phase composition, including the type of organic modifier, pH, and additives, also plays a crucial role in optimizing the separation.

Table 1: Illustrative Chiral Chromatography Conditions for a Structurally Related Amino Acid

| Parameter | Condition |

| Analyte | (RS)-2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid |

| Chromatography Mode | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Crownpac CR(+) |

| Enantiomeric Excess Achieved | > 99.9% |

This table presents data for a structurally related compound to illustrate the potential chromatographic conditions, as specific data for this compound is not available.

The definitive determination of the absolute stereochemistry of a chiral molecule is crucial for understanding its biological activity and for regulatory purposes. X-ray crystallography is the gold standard for this purpose, providing an unambiguous three-dimensional structure of the molecule.

As with chiral resolution, specific X-ray crystallographic data for the enantiomers of this compound are not found in the surveyed literature. However, the application of this technique to analogous compounds underscores its importance and utility. For example, in the study of 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, X-ray crystallographic analysis was successfully used to determine that the enantiomer that eluted first during chiral chromatography possessed the R-configuration.

The process of determining absolute stereochemistry by X-ray crystallography involves growing a suitable single crystal of the enantiomerically pure compound, often as a salt with a chiral counter-ion of known absolute configuration. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise arrangement of atoms in space.

Table 2: Example of Absolute Stereochemistry Determination for a Related Compound

| Compound | Method | Result |

| (R)-2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid | X-ray Crystallography | The absolute configuration was unequivocally determined to be R. |

This table provides an example of how X-ray crystallography has been used to determine the absolute stereochemistry of a related compound, as direct data for this compound is not available.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic investigations into the structure-activity relationships (SAR) of 2-Amino-3-(thiazol-2-yl)propanoic acid derivatives have been crucial in identifying the molecular components essential for their biological effects. By methodically altering different parts of the molecule—the thiazole (B1198619) ring, the propanoic acid moiety, and the amino group—researchers have been able to map the structural requirements for activity.

The thiazole ring is a primary target for modification in SAR studies. The introduction of various substituents at different positions on this heterocyclic core has been shown to significantly modulate the biological activity of the resulting compounds.

Research has demonstrated that the nature and position of these substituents are critical. For instance, in studies of N,N-disubstituted β-amino acids with thiazole components, compounds featuring furan (B31954) and bromothiophene substituents exhibited high antibacterial activity. nih.govresearchgate.net Conversely, the introduction of aromatic substituents with groups like nitro (NO₂), fluoro (F), or chloro (Cl) did not produce an inhibitory effect. nih.gov In a different series of compounds, the presence of a phenyl substituent at the 4-position of the thiazole ring was associated with the highest antibacterial activity among the tested analogs. nih.govresearchgate.net

Further studies on 2-aminothiazole (B372263) derivatives have reinforced these findings. The introduction of specific substituted phenyl rings was shown to enhance antibacterial and anticancer activities. nih.govnih.gov For example, compounds bearing 4-cyanophenyl, 4-fluorophenyl, and 4-chlorophenyl groups on the thiazole ring displayed notable antibacterial activity against E. coli. nih.gov In the context of anticancer research, aromatic substitutions on the thiazole ring generally improved antitumor activity more effectively than aliphatic substitutions like methyl or ethyl groups. nih.gov

Table 1: Influence of Thiazole Ring Substituents on Biological Activity

| Substituent | Position on Thiazole Ring | Observed Biological Effect |

|---|---|---|

| Furan | 5 | High antibacterial activity nih.govresearchgate.net |

| Bromothiophene | 5 | High antibacterial activity nih.govresearchgate.net |

| Phenyl | 4 | High antibacterial activity nih.govresearchgate.net |

| 4-Fluorophenyl | 4 or 5 | Potent anticancer and antibacterial activity nih.govmdpi.com |

| 4-Chlorophenyl | 4 | Notable antibacterial activity nih.gov |

| Aromatic (NO₂, F, Cl) | 5 | No significant inhibitory effect observed in some series nih.gov |

Modifications to the propanoic acid side chain of the core molecule also have a profound impact on its biological profile. This part of the structure can be altered in several ways, including esterification of the carboxylic acid, conversion to an amide or hydrazide, or changing the length of the acyl chain attached to the amino group.

For example, the conversion of the carboxylic acid group to a hydrazone fragment has been explored as a strategy to enhance antimicrobial properties. researchgate.net In one study, a propanoic acid derivative was first esterified and then reacted with hydrazine (B178648) to create a hydrazide, which served as a precursor for further modifications. mdpi.com

The length and nature of acyl chains are also critical. In a series of 2-aminothiazole derivatives evaluated for antitumor activity, the introduction of a 3-propanamido function (an acyl chain of three carbons) on the 2-amino group resulted in better activity compared to a 2-acetamido moiety (an acyl chain of two carbons). nih.gov This suggests that the length and flexibility of this side chain are important for optimal interaction with biological targets.

The amino group at the 2-position of the thiazole ring is a cornerstone of the molecule's chemical identity and biological activity. Its basicity and ability to form hydrogen bonds are often essential for target recognition and binding. SAR studies frequently involve modification of this group to probe its importance.

A common strategy is the acylation of the amino group to form an amide. This transformation can significantly alter the compound's electronic properties, lipophilicity, and hydrogen bonding capacity. Studies have shown that converting the 2-amino group into 2-alkylamido or 2-arylamido derivatives can lead to a remarkable increase in antiproliferative activity. nih.gov For instance, 2-benzamido derivatives have demonstrated potent inhibitory effects in cancer cell lines. nih.gov The synthesis of various amide compounds by reacting the 2-aminothiazole core with different acid chlorides is a widely used approach to generate libraries of biologically active molecules. mdpi.com These findings underscore that while the amino group is a key feature, its conversion to an amide linkage can provide an even more effective scaffold for certain biological targets.

Computational Chemistry and In Silico Approaches

Computational methods are powerful tools for understanding the SAR of this compound derivatives at a molecular level. In silico techniques such as molecular docking and Density Functional Theory (DFT) provide insights that complement experimental data and guide the design of more potent compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to study the interaction between 2-aminothiazole derivatives and their biological targets, such as enzymes or receptors. asianpubs.org

These studies have successfully identified key binding modes and interactions. For example, docking of 2-aminothiazole derivatives into the active site of the tyrosinase oxidoreductase enzyme revealed binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org Similarly, docking studies against bacterial DNA gyrase have been used to rationalize the antimicrobial activity of these compounds. ekb.eg In the context of anticancer research, docking simulations have shown that 2-aminothiazole derivatives can bind to the active site of enzymes like VEGFR-2, forming crucial hydrogen bonds with residues such as Glu885 and establishing arene interactions with residues like Leu840 and Phe1047. nih.gov These computational predictions help to explain the observed biological activities and guide the synthesis of new analogs with improved binding characteristics.

Table 2: Examples of Molecular Docking Studies on 2-Aminothiazole Derivatives

| Compound Series | Biological Target | Key Findings / Interactions |

|---|---|---|

| 2-Aminothiazole derivatives | Tyrosinase oxidoreductase (PDB: 3NM8) | Binding affinities ranged from -3.62 to -6.64 kcal/mol. asianpubs.org |

| Novel 2-aminothiazole derivatives | DNA Gyrase | Used to predict and rationalize antibacterial activity. ekb.eg |

| Piperazinyl-thiazole acetamide | VEGFR-2 | Hydrogen bonding with Glu885; arene interactions with Leu840, Ile1044, Asp1046, and Phe1047. nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations provide valuable information on electronic properties that govern their reactivity and intermolecular interactions. researchgate.net

DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For example, a smaller energy gap implies that a molecule is more reactive. nih.gov

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are crucial for understanding where a molecule is likely to undergo electrophilic or nucleophilic attack and how it will interact with a biological receptor through electrostatic forces. Negative regions on the MEP are associated with electrophilic reactivity, while positive regions indicate sites for nucleophilic reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological efficacy of novel analogues. These models rely on molecular descriptors, which quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.

While specific QSAR models exclusively for this compound are not detailed in the available literature, the principles of QSAR are widely applied to the broader class of 2-aminothiazole derivatives. The development of a QSAR model for this scaffold would typically involve synthesizing a series of analogues and evaluating their biological activity. For instance, in the development of anticancer agents, Structure-Activity Relationship (SAR) analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that introducing an oxime moiety significantly boosted antiproliferative effects. mdpi.com Such empirical data is foundational for QSAR.

The process involves:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated, including topological indices, quantum chemical parameters, and 3D-structural properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model correlating the descriptors with the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

The resulting QSAR equation can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, guiding the design of more potent analogues and prioritizing synthetic efforts.

ADME/Tox Prediction and In Silico Characterization

In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates early in the discovery process. For derivatives of this compound, computational models offer insights into their pharmacokinetic and toxicological profiles, helping to identify compounds with favorable drug-like properties. mspsss.org.ua

Studies on various 2-aminothiazole derivatives have shown that these compounds are predicted to have good oral bioavailability. mspsss.org.ua For example, in silico analysis of a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides indicated that the substances fall within the optimal limits for bioavailability and meet the criteria of drug-likeness according to Lipinski, Weber, Egan, and Mugge rules. mspsss.org.ua Furthermore, low toxicity was predicted for these substances. mspsss.org.ua

Another study on 2-aminothiazol-4(5H)-one derivatives predicted excellent intestinal absorption and high Caco-2 cell permeability. mdpi.com However, the plasma unbound fraction for these derivatives was predicted to be low, which can affect their distribution and metabolism. mdpi.com Importantly, none of the tested derivatives were predicted to be inhibitors of the crucial CYP3A4 isoenzyme, suggesting a lower risk of drug-drug interactions. mdpi.com

The table below summarizes key in silico ADME/Tox predictions for representative 2-aminothiazole scaffolds.

| Compound Class | Predicted Property | Finding | Implication |

|---|---|---|---|

| 2-Aminothiazol-4(5H)-one derivatives | Human Intestinal Absorption | High probability (90.77% to 95.75%) mdpi.com | Good potential for oral absorption. |

| 2-Aminothiazol-4(5H)-one derivatives | Caco-2 Permeability | High permeability (log Papp > 1.0) mdpi.com | Suggests efficient transport across the intestinal wall. |

| 2-Aminothiazol-4(5H)-one derivatives | CYP3A4 Inhibition | Predicted to be non-inhibitors mdpi.com | Lower likelihood of metabolic drug-drug interactions. |

| N-(5-R-benzylthiazole-2-yl)-... | Drug-Likeness | Compliant with Lipinski, Weber, Egan, and Mugge rules mspsss.org.ua | Favorable physicochemical properties for oral bioavailability. |

| N-(5-R-benzylthiazole-2-yl)-... | Toxicity | Low toxicity predicted mspsss.org.ua | Suggests a potentially favorable safety profile. |

These computational assessments are vital for filtering compound libraries and selecting candidates with a higher probability of success in later preclinical and clinical stages.

Design of Novel Analogues and Combinatorial Libraries

The 2-aminothiazole core is recognized as a versatile scaffold in medicinal chemistry, leading to the design and synthesis of numerous novel analogues and combinatorial libraries to explore its therapeutic potential. lmaleidykla.ltresearchgate.net The design strategies often focus on systematic modifications at various positions of the this compound structure to optimize potency, selectivity, and pharmacokinetic properties.

Key modification strategies include:

Substitution on the Thiazole Ring: Introducing various substituents at the C4 and C5 positions of the thiazole ring is a common approach. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized by reacting a thioureido precursor with different 4-substituted phenacyl bromides, leading to analogues with diverse functionalities on the thiazole ring. mdpi.com

Modification of the Amino Group: The amino group at the C2 position can be acylated or derivatized to form amides, ureas, or other functional groups. Studies have shown that introducing 2-acetamido or 3-propanamido functions can significantly influence antitumor activity. nih.gov Specifically, a 3-propanamido moiety was found to improve activity more than a 2-acetamido group. nih.gov

Alterations to the Propanoic Acid Chain: The propanoic acid side chain offers opportunities for modification, such as esterification or conversion to amides or hydrazides. The synthesis of N'-substituted propanehydrazides from the parent carboxylic acid has been explored to generate novel compounds with potential antimicrobial activity. mdpi.com

Combinatorial Synthesis: The development of combinatorial libraries allows for the rapid generation of a large number of diverse analogues. One extensive study involved the synthesis of a 64-compound library of (S)-amino acid-derived thiazoles to probe interactions with the P-glycoprotein (P-gp) efflux transporter. nih.gov This library was constructed by varying the amino acid component and other substituents attached to the thiazole core. nih.gov

These rational design and combinatorial approaches have led to the identification of 2-aminothiazole derivatives with a wide range of biological activities, including anticancer mdpi.comnih.gov, antimicrobial lmaleidykla.ltmdpi.com, and antiviral properties. nih.gov The insights gained from screening these libraries fuel further cycles of design and optimization in the quest for new therapeutic agents.

Biochemical and Molecular Mechanism Studies

Enzyme Interaction and Modulation

There is no available scientific literature that has investigated the direct interaction or modulation of enzymes by 2-Amino-3-(thiazol-2-yl)propanoic acid.

Elucidation of Enzyme Modulation Mechanisms

Due to the absence of studies on the interaction of this compound with any specific enzymes, the mechanisms of enzyme modulation for this compound have not been elucidated.

Specificity and Affinity Studies

There are no published studies that have determined the specificity or binding affinity of this compound for any enzymatic targets.

Receptor Binding and Agonist/Antagonist Activity

Specific data on the receptor binding profile and any potential agonist or antagonist activity of this compound is not present in the current scientific literature. While related compounds containing a thiazole (B1198619) or similar heterocyclic ring system have been investigated for their effects on various receptors, these findings cannot be directly attributed to this compound.

Interaction with Glutamate (B1630785) Receptors (e.g., AMPA Receptors)

There is no research available that has specifically examined the interaction of this compound with glutamate receptors, including AMPA receptors. Studies on structurally similar compounds, such as certain thiadiazole derivatives, have shown activity at glutamate receptors, but this does not provide direct evidence for the activity of the specific compound .

Stereoselectivity in Receptor Interactions

As there are no studies on the receptor interactions of this compound, there is consequently no information regarding the stereoselectivity of such potential interactions.

Cellular Pathway Modulation

The effects of this compound on intracellular signaling cascades and cellular pathways have not been investigated. Therefore, there is no information available on how this compound might modulate cellular functions.

Impact on Cell Wall Synthesis Pathways

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan, which provides structural integrity and protection. mdpi.com Peptidoglycan synthesis is a multi-step process that occurs in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space. mdpi.com The process involves the synthesis of lipid-linked precursors, which are then polymerized and cross-linked into the cell wall by a series of enzymes, including the well-known Penicillin-Binding Proteins (PBPs). mdpi.com

While specific studies detailing the direct impact of this compound on cell wall synthesis pathways are not extensively documented in the available research, the introduction of non-native amino acid analogues can theoretically disrupt this process. Such molecules could potentially interfere with the enzymes responsible for synthesizing the peptide side chains of the peptidoglycan precursors or inhibit the transpeptidases (PBPs) that catalyze the final cross-linking step. The structural similarity of this compound to natural amino acids like histidine could lead to competitive inhibition of enzymes involved in peptidoglycan synthesis.

Influence on DNA Synthesis and Protein Translation

The incorporation of amino acids into proteins is a fundamental biological process managed by amino acid transporters and the translational machinery. nih.gov Malignantly transformed cells, for instance, exhibit an increased uptake and utilization of amino acids for protein synthesis, energy, and cell division, often through overexpressed transporter systems. nih.gov Noncanonical amino acids (ncAAs), which are not one of the 20 common proteinogenic amino acids, can be taken up by cells through these transporters. nih.gov

The influence of this compound on DNA synthesis and protein translation is primarily linked to its potential to be recognized by the cell's translational apparatus. If an aminoacyl-tRNA synthetase (aaRS) recognizes this noncanonical amino acid, it can be attached to a tRNA molecule and subsequently incorporated into nascent polypeptide chains during protein synthesis (translation). nih.gov This incorporation can lead to the production of proteins with altered structures and functions. While non-natural amino acids are generally not incorporated into proteins, specific engineered systems can facilitate this process for research and biocatalytic purposes. nih.gov Direct inhibitory effects on DNA replication are less likely unless the compound or its metabolites interfere with nucleotide synthesis or the function of DNA polymerases.

Interaction with Biological Targets (e.g., Penicillin Binding Proteins)

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, making them crucial targets for antibiotics like penicillin. mdpi.comnih.gov Bacterial resistance to such antibiotics often arises from alterations in the amino acid sequences of these PBPs, particularly within the active site. nih.govfrontiersin.org These mutations can decrease the binding affinity of the antibiotic to the PBP, rendering the drug less effective. frontiersin.org

Thiazole-containing compounds have been investigated as potential inhibitors of bacterial enzymes, including PBPs. nih.gov While direct studies of this compound binding to PBPs are limited, its structural features suggest a potential for interaction. The compound's amino acid backbone could allow it to enter the PBP active site, which naturally binds the D-Ala-D-Ala terminus of peptidoglycan precursors. The thiazole ring could then form interactions with residues in the active site, potentially inhibiting the enzyme's catalytic activity. The effectiveness of such an interaction would depend on how well the compound mimics the natural substrate and the specific amino acid residues present in the PBP active site of a given bacterial species. frontiersin.org

Noncanonical Amino Acid Incorporation and Biocatalysis

The in vivo genetic incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering and biocatalysis. nih.govacs.org This method allows for the introduction of novel chemical functionalities into enzymes, enabling the creation of biocatalysts with enhanced or new-to-nature activities. researchgate.net This is often achieved by employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the ncAA and directs its insertion in response to a specific codon (e.g., the amber stop codon UAG) in the gene of interest. nih.gov

Site-Directed Mutagenesis and Enzyme Activity

Site-directed mutagenesis, combined with the incorporation of ncAAs, provides a precise way to probe and manipulate the function of key residues within an enzyme's active site. researchgate.net By replacing a natural amino acid with a synthetic one like this compound or its isomers, researchers can systematically alter the steric and electronic properties of the catalytic environment. mdpi.com

A notable example involves the incorporation of thiazole-containing histidine analogues into myoglobin (B1173299) (Mb). In one study, (S)-2-amino-3-(thiazol-5-yl)propanoic acid (5ThzA) and (S)-2-amino-3-(3H-1λ³-thiazol-4-yl)propanoic acid (4ThzA) were incorporated into myoglobin to test their performance in carbene transfer processes. acs.orgresearchgate.net The development of new M. barkeri PylRS variants was necessary for the effective insertion of these ncAAs. acs.org This strategic replacement of native residues allows for the fine-tuning of enzyme activity, stability, and substrate specificity. mdpi.com

| Enzyme Variant | Incorporated Noncanonical Amino Acid (ncAA) | Purpose of Incorporation | Reference |

|---|---|---|---|

| Myoglobin (Mb) | (S)-2-amino-3-(thiazol-5-yl)propanoic acid (5ThzA) | To test performance in carbene transfer processes as a histidine analogue. | acs.orgresearchgate.net |

| Myoglobin (Mb) | (S)-2-amino-3-(3H-1λ³-thiazol-4-yl)propanoic acid (4ThzA) | To test performance in carbene transfer processes as a histidine analogue. | acs.orgresearchgate.net |

Hydrogen Bond Formation in Active Sites

The thiazole ring in this compound serves as an isostere of the imidazole (B134444) ring of histidine. However, its hydrogen bonding capabilities are different. While histidine's side chain can act as both a hydrogen bond donor and acceptor, the thiazole ring primarily acts as a hydrogen bond acceptor. acs.orgproteinstructures.com Introducing this ncAA in place of a histidine via site-directed mutagenesis can disrupt or alter the native hydrogen bond network. acs.org This modification can lead to significant changes in enzyme function. For example, if a histidine residue's role as a hydrogen bond donor is crucial for catalysis, its replacement with a thiazole-containing analogue would likely diminish the enzyme's activity. acs.org Conversely, this change can be leveraged to prevent unwanted side reactions or to study the specific contribution of a particular hydrogen bond to the catalytic mechanism. nih.gov

| Amino Acid Side Chain | Hydrogen Bond Donor Potential | Hydrogen Bond Acceptor Potential | Reference |

|---|---|---|---|

| Histidine (Imidazole) | Yes (N-H) | Yes (N:) | proteinstructures.com |

| This compound (Thiazole) | No | Yes (N: and S:) | acs.org |

| Asparagine | Yes (N-H) | Yes (C=O) | frontiersin.orgproteinstructures.com |

| Threonine | Yes (O-H) | Yes (O-H) | frontiersin.org |

Analytical Methodologies for Detection and Quantification

Spectroscopic Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2-Amino-3-(thiazol-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. mdpi.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. frontiersin.orgfrontiersin.org The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum help to establish the connectivity of the atoms, while the ¹³C NMR spectrum confirms the carbon skeleton. frontiersin.orgrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands in the IR spectrum can confirm the presence of the carboxylic acid (O-H and C=O stretching), the amine (N-H stretching), and the thiazole (B1198619) ring (C=N and C-S stretching) in this compound. rsc.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is primarily associated with the thiazole ring. nist.gov The wavelength of maximum absorbance (λmax) can be used as a preliminary check for the presence of the thiazole chromophore. mdpi.com Together, these spectroscopic techniques provide a comprehensive characterization of the molecule, confirming its identity and assessing its purity. frontiersin.orgmdpi.com

Table 3: Expected Spectroscopic Data Features for this compound

| Technique | Feature | Expected Region/Value |

| ¹H NMR | Thiazole ring protons | ~7.0-8.0 ppm |

| α-proton (CH-NH₂) | ~3.5-4.5 ppm | |

| β-protons (CH₂) | ~3.0-3.5 ppm | |

| ¹³C NMR | Carboxyl carbon (C=O) | ~170-180 ppm |

| Thiazole ring carbons | ~110-170 ppm | |

| α-carbon | ~50-60 ppm | |

| β-carbon | ~30-40 ppm | |

| IR | O-H stretch (Carboxylic acid) | ~2500-3300 cm⁻¹ (broad) |

| N-H stretch (Amine) | ~3300-3500 cm⁻¹ | |

| C=O stretch (Carboxylic acid) | ~1700-1750 cm⁻¹ | |

| C=N stretch (Thiazole) | ~1600-1650 cm⁻¹ | |

| UV-Vis | π → π* transition (Thiazole) | ~230-270 nm |

DNA Binding Activity Studies

The interaction of small molecules with DNA is a cornerstone of drug discovery and molecular biology. While direct studies on the DNA binding activity of this compound are not extensively documented, the behavior of related 2-aminothiazole (B372263) derivatives provides valuable insights into its potential mechanisms of interaction. The planar structure of the thiazole ring, coupled with the presence of amino and carboxylic acid groups, suggests the possibility of multiple modes of binding to the DNA double helix.

Research on various 2-aminothiazole derivatives indicates that these compounds can interact with DNA through non-covalent interactions. These interactions are primarily driven by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The nitrogen and sulfur atoms in the thiazole ring, along with the amino group, can act as hydrogen bond donors or acceptors, facilitating the formation of stable complexes with the functional groups present in the major and minor grooves of DNA.

Furthermore, the aromatic nature of the thiazole ring suggests the potential for π-π stacking interactions with the nitrogenous bases of DNA. This type of interaction, where the planar thiazole ring intercalates between the base pairs of the DNA, can lead to significant stabilization of the DNA-ligand complex. Molecular docking studies on various 2-aminothiazole derivatives have supported this hypothesis, indicating that the thiazole moiety can position itself within the DNA grooves, interacting with specific base pairs. For instance, in some derivatives, a π–π interaction has been observed between the thiazole ring and specific DNA bases. nih.gov

The binding affinity of these compounds to DNA is a critical parameter in evaluating their potential biological activity. While specific binding constants for this compound are not available, studies on analogous compounds can be considered. For example, certain aminothiazole derivatives have been shown to form stable complexes with DNA, which can be a precursor to DNA-related biological activity. nih.gov

Table 1: Potential DNA Binding Interactions of 2-Aminothiazole Derivatives

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Sites on DNA |

| Hydrogen Bonding | Amino group, Carboxylic acid group, Thiazole ring nitrogen | Phosphate (B84403) backbone, Sugar backbone, Nitrogenous bases (in grooves) |

| Electrostatic Interactions | Protonated amino group, Deprotonated carboxylic acid group | Negatively charged phosphate backbone |

| π-π Stacking | Thiazole ring | Nitrogenous bases (intercalation or groove binding) |

| Van der Waals Forces | Entire molecule | DNA grooves |

Electrochemical Techniques (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

Electrochemical techniques are powerful tools for characterizing the redox properties and interfacial behavior of molecules. Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are particularly useful in this regard, although their application is more commonly reported in the context of corrosion inhibition by related compounds.

Electrochemical Impedance Spectroscopy (EIS)

In a hypothetical EIS study of this compound, one could expect to obtain a Nyquist plot, from which parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) could be extracted. These parameters would provide insights into the kinetics of electron transfer at the electrode-solution interface and the adsorption behavior of the molecule on the electrode surface.

Potentiodynamic Polarization

Potentiodynamic polarization is a technique used to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. While not a direct analytical method for the compound itself, the study of how molecules like this compound influence these processes can reveal information about their adsorptive and inhibitive properties. Studies on various dental alloys have utilized potentiodynamic polarization to assess their corrosion resistance in different electrolytes. nih.gov

In the context of this compound, a potentiodynamic polarization experiment would involve applying a potential scan to a working electrode in the presence and absence of the compound. The resulting polarization curve would provide information on the corrosion potential (Ecorr) and corrosion current density (icorr). A shift in Ecorr and a decrease in icorr in the presence of the compound would indicate its potential as a corrosion inhibitor. The mechanism of inhibition, whether anodic, cathodic, or mixed, could also be elucidated from the Tafel slopes.

The electrochemical oxidation of the basic 2-aminothiazole structure has been shown to proceed via a 2-electron, 2-proton mechanism, leading to the formation of an azo compound. niscpr.res.in This fundamental understanding of the electrochemical behavior of the 2-aminothiazole core is crucial for interpreting data from more advanced electrochemical techniques.

Table 2: Hypothetical Parameters from Electrochemical Analysis of a 2-Aminothiazole Derivative

| Technique | Parameter | Information Gained | Hypothetical Value (Illustrative) |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Resistance to electron transfer at the electrode interface | 150 Ω·cm² |

| Double-Layer Capacitance (Cdl) | Information on the electrode-solution interface and adsorption | 25 µF·cm⁻² | |

| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | Tendency of a metal to corrode | -0.35 V vs. SCE |

| Corrosion Current Density (icorr) | Rate of corrosion | 1.5 µA·cm⁻² |

Preclinical Evaluation and Therapeutic Development

Preclinical Efficacy Studies

Preclinical efficacy testing aims to establish a compound's potential to treat a specific disease. For derivatives of 2-Amino-3-(thiazol-2-yl)propanoic acid, this has primarily involved in vitro assessments against cancer cell lines, with some research also exploring antimicrobial properties.

In Vitro Efficacy in Disease Models

A significant body of research has focused on the in vitro anticancer properties of novel polysubstituted thiazole (B1198619) derivatives based on the 3-aminopropanoic acid scaffold. mdpi.comnih.gov One study synthesized a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and evaluated their antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.com The results revealed that the compound's effectiveness was highly dependent on its specific chemical structure. mdpi.comnih.gov

Notably, oxime derivatives (compounds 21 and 22 ) and carbohydrazide (B1668358) derivatives (25 and 26 ) demonstrated the most potent activity, with IC₅₀ values in the low micromolar range, significantly surpassing the efficacy of the standard chemotherapeutic agent cisplatin (B142131). mdpi.comnih.gov These promising compounds were also effective against H69 small-cell lung carcinoma cells and, crucially, against the anthracycline-resistant H69AR cell line, highlighting their potential to overcome drug resistance. nih.gov Their ability to induce cell death was further confirmed in three-dimensional (3D) A549 cancer spheroid models, which more closely mimic the in vivo tumor environment. mdpi.comnih.gov

Other studies have also shown that conjugating amino acids to a 2-aminothiazole (B372263) core can enhance cytotoxic activity. nih.gov In one such study, most of the synthesized thiazole-amino acid hybrid derivatives exhibited moderate to strong cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, whereas the parent 2-aminothiazole compounds showed little to no activity. nih.gov

Beyond cancer, some derivatives have been assessed for other biological activities. For instance, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have shown discrete antimicrobial activity. nih.govresearchgate.net

| Compound | Functional Group | IC₅₀ (µM) mdpi.com |

|---|---|---|

| Compound 21 | Oxime | 5.42 |

| Compound 22 | Oxime | 2.47 |

| Compound 25 | Carbohydrazide | 6.34 |

| Compound 26 | Carbohydrazide | 4.98 |

| Cisplatin (Control) | - | 31.40 |

In Vivo Studies (if available for derivatives)

While in vivo data for this compound itself is limited, studies on related thiazole and benzothiazole (B30560) structures provide proof-of-concept for their potential efficacy in living organisms. For example, a benzothiazole-based hydroxamic acid derivative, compound 25a , demonstrated equivalent efficacy to the approved drug SAHA in a PC-3 mouse xenograft model, achieving a tumor growth inhibition rate of 49.0%. nih.gov

Similarly, preclinical evaluation of prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles showed that they could significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. researchgate.net These findings in structurally related compounds underscore the therapeutic potential of the broader aminothiazole class and suggest that derivatives of this compound may also exhibit in vivo antitumor activity.

Toxicology and Safety Profiles

A critical aspect of preclinical development is determining a compound's safety and toxicity. An ideal therapeutic agent should be highly effective against diseased cells while exhibiting minimal harm to healthy ones.

Cytotoxicity Studies in Non-Cancerous Cells

The same series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives that showed potent anticancer activity were also evaluated for their toxicity against non-cancerous human embryonic kidney (HEK293) cells. mdpi.com All tested compounds showed lower antiproliferative activity in these healthy cells compared to standard chemotherapeutics like cisplatin and doxorubicin. mdpi.com

Specifically, the most promising anticancer candidates (21, 22, 25, and 26 ) displayed significantly higher IC₅₀ values in HEK293 cells than in A549 cancer cells, indicating a favorable selectivity profile. mdpi.com For instance, compound 22 , the most potent derivative against A549 cells (IC₅₀ = 2.47 µM), was found to be the least cytotoxic in HEK293 cells (IC₅₀ = 37.99 µM). mdpi.com This suggests that these derivatives preferentially target cancer cells over healthy cells. mdpi.com Similarly, research on other complex 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins showed that some derivatives had less toxicity in the normal human lung fibroblast cell line (WI-38) while demonstrating potent antitumor activity. nih.gov

| Compound | IC₅₀ in HEK293 Cells (µM) mdpi.com | Selectivity Index (IC₅₀ HEK293 / IC₅₀ A549) |

|---|---|---|

| Compound 21 | 14.63 | ~2.7 |

| Compound 22 | 37.99 | ~15.4 |

| Compound 25 | 10.69 | ~1.7 |

| Compound 26 | 13.75 | ~2.8 |

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) are vital for therapeutic development. While specific PK/PD studies for this compound are not widely reported, research on related structures offers valuable insights. A major challenge for many potent compounds is poor solubility and bioavailability.

To address this, a prodrug strategy has been successfully employed for antitumor 2-(4-aminophenyl)benzothiazoles. researchgate.net By conjugating an amino acid, such as lysine, to the parent molecule, researchers created chemically stable, water-soluble prodrugs. researchgate.net In animal models (mice, rats, and dogs), these prodrugs were rapidly and completely converted back to the active parent amine. researchgate.net This approach resulted in sustained plasma concentrations of the active drug at levels sufficient to kill human mammary carcinoma cells. researchgate.net This demonstrates that modifying the core structure with amino acids can be an effective strategy to improve the pharmacokinetic properties of thiazole-based therapeutic candidates.

Potential Therapeutic Applications and Future Directions

The preclinical data strongly suggest that derivatives of this compound are promising scaffolds for the development of novel anticancer agents. mdpi.comnih.govnih.gov Their potent activity against lung cancer cell lines, including drug-resistant variants, makes them particularly attractive for further investigation in this area. mdpi.comnih.gov The demonstrated efficacy in 3D spheroid models further supports their therapeutic potential. nih.gov Additionally, the observed antimicrobial and antioxidant activities of some analogs suggest that the therapeutic applications of this chemical class could extend beyond oncology. nih.govexcli.de

Future research will likely focus on several key areas. nih.gov As suggested by in silico studies, some of these compounds may target key oncogenic proteins like SIRT2 and EGFR. nih.gov Further studies are needed to elucidate the precise molecular targets and mechanisms of action. mdpi.com Future work will also involve structural modifications aimed at enhancing potency and, critically, improving selectivity to minimize off-target effects. nih.gov Optimizing the pharmacokinetic properties of these compounds to ensure they can be effectively delivered to and maintained at the site of action within the body will be another crucial step toward potential clinical development. mdpi.comnih.gov

Development of Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Research into this compound derivatives has yielded compounds with promising activity against a range of bacterial and fungal strains. The thiazole core is a key feature in many bioactive compounds, and its incorporation into amino acid structures offers a unique chemical space for developing novel therapeutics. nih.govnih.gov

Synthetic strategies, such as the Hantzsch method, have been employed to create libraries of N,N-disubstituted β-amino acids and their derivatives containing thiazole and other aromatic fragments. nih.govresearchgate.net These compounds have been screened for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study involving derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid revealed that certain substitutions on the thiazole ring significantly influence antibacterial efficacy. While many of the synthesized compounds showed discrete activity, specific derivatives demonstrated noteworthy potency. nih.govresearchgate.net

Key findings from these studies indicate that the nature of the substituent on the thiazole ring is crucial for activity. For example, one study showed that a derivative featuring a naphthoquinone ring exhibited the highest antibacterial activity among all tested compounds in that series. nih.gov Another compound with a phenyl substituent at the 4-position of the thiazole ring also displayed significant antibacterial properties. nih.gov Conversely, aromatic substituents with nitro, fluoro, or chloro groups did not show any inhibitory effects in that particular study. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various bacterial strains, illustrating the impact of different chemical modifications on antimicrobial potency.

| Compound ID | Substituent at Position 4 | Staphylococcus aureus (ATCC 9144) MIC (µg/mL) | Bacillus cereus (ATCC 11778) MIC (µg/mL) | Escherichia coli (ATCC 8739) MIC (µg/mL) | Pseudomonas aeruginosa (NCTC 6750) MIC (µg/mL) |

| 8 | Phenyl | 125 | 125 | 250 | 250 |

| 3f | 2-Bromothiophene | 125 | 125 | 250 | 250 |

| 3i | 2-Furan | 125 | 125 | 250 | 250 |

| 11 | Naphthoquinone ring | 62.5 | 62.5 | 125 | 125 |

Data sourced from a study on N,N-disubstituted β-amino acids and their derivatives. nih.gov

These findings underscore the potential of this compound derivatives as a foundation for developing new antimicrobial drugs to combat resistant bacterial infections.

Anticancer Drug Discovery and Optimization

The 2-aminothiazole scaffold is a cornerstone in the development of numerous anticancer agents, and its integration into propanoic acid derivatives has been an active area of research. nih.govexcli.de These compounds have been investigated for their ability to inhibit the proliferation of various cancer cell lines, with some derivatives showing potent cytotoxic activity. nih.gov The therapeutic potential of these molecules stems from the structural versatility of the thiazole ring, which allows for modifications that can enhance their interaction with diverse biological targets involved in cancer progression. nih.gov

A study focusing on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified several compounds with significant antiproliferative effects against A549 human lung adenocarcinoma cells. nih.gov The research highlighted that the introduction of a hydroxyimino (-C=NOH) functional group, a modification known as oximation, dramatically enhanced the cytotoxic activity of the parent compounds. Two such derivatives, a carboxylic acid (Compound 22) and a carbohydrazide (Compound 25), exhibited greater antiproliferative activity than the established chemotherapy drug, cisplatin. nih.gov

The optimization of these lead compounds involves modifying various parts of the molecule, including the propanoic acid side chain. For instance, converting the carboxylic acid to its methyl ester, carbohydrazide, or hydrazone derivatives has been explored to modulate the compound's pharmacological properties. nih.gov The results indicate a strong structure-activity relationship, where specific functional groups are critical for anticancer efficacy. nih.gov

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives, demonstrating their cytotoxic potential against the A549 lung cancer cell line.

| Compound ID | Key Structural Feature | IC₅₀ (µM) against A549 Cells |

| 21 | Carboxylic acid with hydroxyimino group | 5.42 |

| 22 | Carboxylic acid with hydroxyimino group | 2.47 |

| 25 | Carbohydrazide with hydroxyimino group | 8.05 |

| 26 | Carbohydrazide with hydroxyimino group | 25.4 |

| Cisplatin | Reference Drug | 11.71 |

Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov

These findings illustrate that derivatives of this compound are promising scaffolds for the design and optimization of novel anticancer agents.

Anti-inflammatory Drug Candidates

The thiazole nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs. nih.govresearchgate.net Derivatives of this heterocyclic system have been widely investigated for their ability to modulate key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. researchgate.net

Research into various classes of thiazole derivatives has demonstrated their potential as potent anti-inflammatory agents. nih.govinformahealthcare.com For example, studies on thiazole carboxamides and other related structures have identified compounds with selective COX-2 inhibitory activity, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. acs.org The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay, which measures the reduction in swelling. researchgate.netresearchgate.net

While the broader class of thiazole-containing compounds has shown significant promise, specific and detailed research findings on the anti-inflammatory activity of this compound itself are not extensively documented in the currently available literature. The existing research tends to focus on other thiazole derivatives. Therefore, while it is plausible that this specific chemical backbone could serve as a scaffold for novel anti-inflammatory candidates, dedicated studies are required to determine its efficacy and mechanism of action. Future research would need to evaluate these specific propanoic acid derivatives in established in vitro (e.g., COX/LOX enzyme inhibition assays) and in vivo models to quantify their anti-inflammatory potential.

Q & A

Q. Advanced

- Polar substituents : Introduce hydroxyl or amine groups on the thiazole ring (e.g., 4-hydroxyphenyl derivatives) .

- Prodrug approaches : Esterify the carboxylic acid to enhance permeability, with in vivo hydrolysis restoring activity .

- Salt formation : Use sodium or potassium salts to improve solubility (e.g., sodium acetate in purification steps) .

What are the standard protocols for evaluating antimycobacterial activity?

Q. Basic

- Microplate dilution assay : Test compounds at 1–128 µg/mL in Middlebrook 7H9 broth against Mycobacterium tuberculosis H37Rv .

- Incubation : 7 days at 37°C under aerobic conditions.

- Endpoint detection : Resazurin reduction for viability assessment .

How does α-carbon stereochemistry influence biological activity?

Advanced

The (S)-enantiomer (as in ) often shows higher target affinity due to complementary binding pockets in enzymes. Methodology :

- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.

- Compare metabolic stability using liver microsome assays and antibacterial efficacy .

What purification methods isolate thiazole derivatives from complex mixtures?

Q. Basic

- Recrystallization : Use methanol or acetone-water mixtures for high-purity isolation (e.g., 21b recrystallized from methanol) .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar derivatives .

How can computational tools predict binding modes with bacterial targets?

Q. Advanced

- Molecular docking : Use Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) to model interactions.

- QSAR models : Correlate substituent hydrophobicity (ClogP) with MIC values for lead optimization .

What parameters are critical during cyclocondensation reactions?

Q. Basic

- Molar ratios : Thioureido acid to α-haloketone (1:1.2) minimizes side reactions .

- pH control : Adjust to 6–7 with sodium acetate to precipitate pure products .

- Temperature : Reflux at 60–80°C ensures complete ring closure .

Why do chloroacetone and bromoacetophenone yield divergent products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.